N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide
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Overview
Description
“N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features multiple functional groups, including dimethoxyphenyl, carbamoyl, sulfanyl, triazole, and dimethylsulfamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole core, followed by the introduction of the dimethoxyphenyl and carbamoyl groups. The sulfanyl group is then added, and the final step involves the attachment of the dimethylsulfamoylbenzamide moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to isolate the final product. Quality control measures are also essential to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbamoyl group may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may be investigated for similar applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Triazole derivatives have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives with different substituents on the triazole ring. Examples include:
- 1,2,4-Triazole-3-thione derivatives
- 1,2,4-Triazole-3-carboxamide derivatives
- 1,2,4-Triazole-3-sulfonamide derivatives
Uniqueness
The uniqueness of “N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other triazole derivatives. This uniqueness can be explored through comparative studies to identify its potential advantages in various applications.
Biological Activity
N-{[4-(2,5-dimethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the various functional groups. The triazole structure is particularly notable for its broad applications in pharmaceuticals due to its antifungal and antibacterial properties. The synthetic pathway can be summarized as follows:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions to create the triazole framework.
- Introduction of Sulfhydryl Group : Adding a sulfhydryl moiety to enhance biological activity.
- Functionalization : Incorporating dimethylsulfamoyl and carbamoyl groups to increase solubility and bioavailability.
Antimicrobial Properties
The triazole moiety is well-known for its antifungal and antibacterial activities. Research indicates that compounds containing triazole rings exhibit potent activity against various pathogens:
- Antifungal Activity : Compounds similar to this compound have demonstrated effectiveness against Candida species and Aspergillus species with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antibacterial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it possesses an IC50 value lower than that of standard antibiotics, suggesting a promising therapeutic potential .
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar triazole derivatives. The findings suggest that:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific proteins involved in cell survival pathways (e.g., Bcl-2 family proteins) and by disrupting cellular signaling pathways associated with proliferation .
- Case Studies : In a study involving various cancer cell lines (e.g., A431 and Jurkat cells), derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin, indicating enhanced cytotoxicity against these cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
Structural Feature | Impact on Activity |
---|---|
Triazole Ring | Essential for antifungal and antibacterial activity |
Dimethoxy Substituent | Enhances lipophilicity and bioavailability |
Sulfhydryl Group | Increases interaction with biological targets |
Carbamoyl Group | Contributes to cytotoxicity in cancer cells |
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O6S2/c1-19-7-6-8-21(15-19)31-27(36)18-42-29-33-32-26(35(29)24-16-22(40-4)11-14-25(24)41-5)17-30-28(37)20-9-12-23(13-10-20)43(38,39)34(2)3/h6-16H,17-18H2,1-5H3,(H,30,37)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSENSTZCXQBCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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